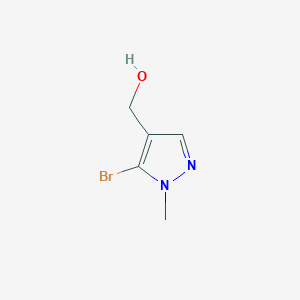![molecular formula C8H13NO2 B6228645 1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1249680-18-9](/img/new.no-structure.jpg)
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is also known by its IUPAC name, (1-acryloyl-2-pyrrolidinyl)methanol . This compound is characterized by the presence of a pyrrolidine ring, a hydroxymethyl group, and an acryloyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product . These methods ensure a consistent supply of high-purity this compound for various applications.
Analyse Chemischer Reaktionen
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidines .
Wissenschaftliche Forschungsanwendungen
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes . In cancer research, it is thought to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds such as:
1-(Pyrrolidin-1-yl)prop-2-en-1-one: This compound lacks the hydroxymethyl group, which may result in different chemical reactivity and biological activity.
2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol:
The presence of the hydroxymethyl group in this compound makes it unique and potentially more versatile in various chemical and biological contexts .
Eigenschaften
CAS-Nummer |
1249680-18-9 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h2,7,10H,1,3-6H2 |
InChI-Schlüssel |
CSEVAIDYVYTYEU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCCC1CO |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



